molecular formula C7H9NO2S B1363610 Methyl 2-amino-4-methylthiophene-3-carboxylate CAS No. 4651-98-3

Methyl 2-amino-4-methylthiophene-3-carboxylate

Cat. No.: B1363610
CAS No.: 4651-98-3
M. Wt: 171.22 g/mol
InChI Key: PLLLBSPBFALBFB-UHFFFAOYSA-N
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Description

Molecular Formula and Stereochemical Configuration

Methyl 2-amino-4-methylthiophene-3-carboxylate (CAS 4651-98-3) possesses the molecular formula C₇H₉NO₂S , corresponding to a molecular weight of 171.22 g/mol . The IUPAC name, This compound, reflects its substitution pattern: an amino group at position 2, a methyl group at position 4, and a methyl ester at position 3 on the thiophene ring.

Stereochemical analysis reveals no chiral centers due to the planar thiophene core and substituent arrangement. The amino and ester groups adopt coplanar orientations relative to the heterocyclic ring, as evidenced by X-ray crystallography. Intramolecular hydrogen bonding between the amino group (N–H) and ester carbonyl oxygen (C=O) further stabilizes this planar configuration, precluding stereoisomerism.

X-ray Crystallographic Analysis of Molecular Packing

Single-crystal X-ray diffraction studies resolve the compound’s solid-state structure in the triclinic space group P1 with four molecules per unit cell. Key crystallographic parameters include:

Parameter Value
Unit cell volume (ų) 931.7
a (Å) 7.664
b (Å) 9.876
c (Å) 13.018
α (°) 91.60
β (°) 104.30
γ (°) 101.73

The thiophene ring exhibits near-perfect planarity, with a root-mean-square (RMS) deviation of 0.003 Å for non-hydrogen atoms. Substituents deviate minimally:

  • Amino group : Dihedral angle of 12.5° relative to the ring.
  • Methyl ester : Dihedral angle of 1.65° , indicating near-coplanarity.

Intermolecular interactions dominate packing:

  • N–H···O hydrogen bonds (2.15–2.40 Å) link adjacent molecules into infinite chains.
  • C–H···S contacts (3.58 Å) and π-π stacking (centroid distance: 3.89 Å) stabilize three-dimensional networks.

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in the amino tautomeric form , as confirmed by X-ray and spectroscopic data. Potential tautomers include:

  • Imino form : Hypothetical migration of the amino proton to the adjacent carbon.
  • Enamine form : Delocalization of the amino group’s lone pair into the thiophene ring.

Experimental evidence favors the amino tautomer:

  • X-ray : Direct observation of N–H groups in the crystal lattice.
  • IR spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N–H) and 1700 cm⁻¹ (C=O), with no absorption bands indicative of imine (C=N) formation.
  • NMR : A singlet at δ 6.07 ppm (CDCl₃) for the NH₂ protons, consistent with free amino groups.

Computational studies (DFT) suggest the amino form is 12.3 kcal/mol more stable than the imino tautomer due to resonance stabilization with the ester group.

Conformational Dynamics via Temperature-Dependent NMR

Variable-temperature NMR (VT-NMR) elucidates restricted rotation about the C3–COOCH₃ bond . Key findings include:

Temperature (°C) Δδ (NH₂) (ppm) Observation
25 6.07 Sharp singlet
-40 6.12 Broadening due to slowed rotation
-80 6.15 Splitting into two peaks

This behavior arises from hindered rotation of the ester group, which adopts two distinct conformers at low temperatures. Activation energy (ΔG‡) for rotation is 14.2 kcal/mol , calculated via line-shape analysis.

The methyl group at position 4 exhibits free rotation, with ¹³C NMR revealing a single resonance for the methyl carbon (δ 18.4 ppm) across temperatures. This contrasts with the ester methyl group (δ 51.2 ppm), which shows slight splitting at -80°C due to crystal packing effects.

Properties

IUPAC Name

methyl 2-amino-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLLBSPBFALBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374901
Record name methyl 2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-98-3
Record name methyl 2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4651-98-3
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Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 2-amino-4-methylthiophene-3-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a significant role in developing compounds targeting neurological disorders due to its ability to interact with specific biological pathways. For instance, it has been involved in synthesizing local anesthetics like Articaine, which is widely used in dental procedures .

Case Study: Articaine Synthesis
Articaine is synthesized using this compound as a precursor. The synthesis involves several steps, including the protection of functional groups and chlorination processes to enhance the compound's efficacy. This demonstrates the compound's critical role in producing effective pharmaceutical agents .

Agricultural Chemicals

Enhancement of Crop Protection
In agriculture, this compound is incorporated into agrochemical formulations. Its properties enhance the efficacy of pesticides and herbicides, making them more effective against pests and diseases. This application is crucial for improving crop yields and sustainability in agricultural practices .

Material Science

Development of Electronic Materials
The compound's unique electronic properties make it a candidate for research in material science, particularly in developing new materials for electronic applications. Its potential for improved conductivity can lead to advancements in electronic devices and materials used in various industries .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Chemists utilize it to create more complex molecules efficiently, facilitating advancements in chemical research and development. Its versatility allows for the synthesis of various derivatives that can be tailored for specific applications .

Colorants and Dyes

Sustainable Alternatives in Textiles
This compound is also being investigated for its potential use in producing vibrant colorants and dyes, particularly for textiles and coatings. The focus on sustainable alternatives to traditional dyes aligns with current environmental considerations, making this application increasingly relevant .

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate in drug synthesis (e.g., Articaine) targeting neurological disorders
Agricultural ChemicalsEnhances efficacy of pesticides and herbicides for crop protection
Material SciencePotential use in developing electronic materials with improved conductivity
Organic SynthesisBuilding block for creating complex molecules efficiently
Colorants and DyesInvestigation into sustainable alternatives for vibrant colorants and dyes

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit protein-tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling .

Comparison with Similar Compounds

Key Differences :

  • The ethyl ester derivative has a higher molecular weight and lower solubility in polar solvents compared to the methyl analog due to its longer alkyl chain.
  • The ethyl variant’s crystal packing is stabilized by bifurcated hydrogen bonds, which may influence its solid-state reactivity .

Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Molecular Formula: C₇H₉NO₂S
  • Molecular Weight : 171.22 g/mol
  • CAS : 85006-31-1
  • Structural Notes: Positional isomer of the title compound, with the amino group at position 3 and the ester at position 2.
  • Applications : Used as a precursor in synthesizing bioactive molecules and functional materials .

Key Differences :

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

  • Molecular Formula: C₁₂H₁₇NO₂S
  • Molecular Weight : 239.34 g/mol
  • CAS : 350996-90-6
  • Structural Notes: Incorporates a 4-ethylphenyl group at position 4, increasing steric bulk and aromaticity.
  • Applications : Enhanced lipophilicity makes it suitable for hydrophobic drug delivery systems .

Key Differences :

  • The bulky phenyl substituent reduces solubility in aqueous media but improves binding to aromatic protein pockets.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₇H₉NO₂S 171.22 N/R N/R Drug synthesis, materials
Ethyl 2-amino-4-methylthiophene-3-carboxylate C₈H₁₁NO₂S 185.24 80–81 279 Antimicrobial agents, electronics
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂S 171.22 N/R N/R Bioactive precursors
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate C₁₂H₁₇NO₂S 239.34 N/R N/R Hydrophobic drug delivery

N/R = Not reported in the provided evidence.

Research Findings and Implications

  • Synthetic Flexibility : Ethyl and methyl esters are synthesized via similar Gewald reactions, but yields and purification steps vary with ester chain length .
  • Biological Activity: Amino-thiophene derivatives show promise as allosteric enhancers at adenosine A1 receptors, with ethyl esters exhibiting higher metabolic stability than methyl analogs .
  • Materials Science : Ethyl derivatives demonstrate superior semiconductor behavior due to enhanced π-stacking from intermolecular hydrogen bonds, a feature less explored in methyl analogs .

Biological Activity

Methyl 2-amino-4-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its thiophene structure, which includes a sulfur atom in a five-membered ring. This compound is known for its role in various biochemical reactions and interactions with enzymes, making it a valuable candidate for pharmaceutical development.

Mode of Action
The compound interacts with cellular targets, leading to alterations in cellular processes. Its amino group exhibits strong nucleophilicity, allowing it to engage in nucleophilic substitution reactions with various electrophiles, which is crucial for its biological activity.

Biochemical Pathways
this compound has been shown to influence several biochemical pathways:

  • Phosphorylation of eIF2α : This leads to stress granule assembly and stimulation of autophagy.
  • Interaction with Enzymes : It interacts with hydrazonoyl chlorides in the presence of triethylamine, facilitating the formation of N-arylamidrazones.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Thiophene derivatives are recognized for their anti-inflammatory properties, which may be attributed to their ability to modulate cytokine production and cell signaling pathways.
  • Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial effects against various pathogens, making it a potential candidate for developing new antibiotics .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : A study reported that this compound significantly reduced the viability of cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers .
  • Animal Models : In animal studies, varying dosages revealed that lower doses (up to 10 mg/kg) exhibited beneficial effects on metabolic functions without notable toxicity, while higher doses (over 50 mg/kg) resulted in adverse effects such as respiratory irritation.

Data Table: Biological Activities Summary

Activity TypeEffectReference
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Metabolic RegulationImprovement in metabolic parameters

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Current data on bioavailability remains limited; however, studies indicate that the compound is stable under standard laboratory conditions but may degrade over time, impacting its efficacy.

Toxicological Profile

Toxicity studies have shown that high doses can lead to significant adverse effects:

  • Respiratory system irritation.
  • Potential carcinogenic effects observed in long-term exposure studies .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-amino-4-methylthiophene-3-carboxylate, and how can purity be validated?

Answer:
The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates in the presence of elemental sulfur and a base. Key parameters include:

  • Reagents : Acetylacetone, methyl cyanoacetate, sulfur, and a catalytic base (e.g., diethylamine) .
  • Conditions : Reaction at 50°C for 3 hours in absolute ethanol, followed by quenching with ice water and purification via column chromatography (ethyl acetate/hexane, 7:3) .
  • Validation : Purity is confirmed using 1H/13C NMR, ESI-MS, and melting point analysis. X-ray crystallography (e.g., SHELX programs ) ensures structural integrity, with planar thiophene rings and intramolecular N–H⋯O hydrogen bonds .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • 1H NMR : Peaks at δ 1.3–1.5 ppm (ester methyl), δ 6.5–7.0 ppm (thiophene protons), and δ 4.2–4.5 ppm (ester ethyl group) .
    • ESI-MS : Molecular ion peak at m/z 185.24 (C₈H₁₁NO₂S) .
  • Crystallography :
    • Space group : Triclinic P1 with Z = 2.
    • Hydrogen bonding : Intramolecular N–H⋯O (2.08 Å) and intermolecular N–H⋯S (3.34 Å) interactions stabilize the crystal lattice .
    • Software : SHELXL for refinement; WinGX for data processing .

Advanced: How do substituent variations at the 4-position affect crystallographic packing and bioactivity?

Answer:

  • Structural impact :
    • Methyl groups at the 4-position (vs. phenyl or cyclohexyl) reduce steric hindrance, favoring planar molecular conformations (dihedral angle <12.5°) .
    • Larger substituents (e.g., 4-cyclohexylphenyl) introduce torsional strain, altering hydrogen-bonding networks .
  • Bioactivity :
    • Methyl derivatives show moderate antimicrobial activity (MIC 32–64 µg/mL) due to enhanced solubility .
    • Contrasting reports on adenosine A1 receptor modulation suggest substituent-dependent allosteric effects; validate via competitive binding assays with [³H]DPCPX .

Advanced: How to resolve contradictions in reported biological activities of thiophene derivatives?

Answer:

  • Data conflicts : Discrepancies in anti-inflammatory vs. neurotoxic effects arise from assay conditions (e.g., cell lines, concentration ranges).
  • Methodology :
    • Standardize assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and controls.
    • SAR studies : Compare EC₅₀ values of methyl, phenyl, and trifluoromethyl analogs .
    • Crystallographic correlation : Link bioactivity to molecular planarity and hydrogen-bond donor capacity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization .
  • Protocols :
    • PPE : Nitrile gloves, lab coat, and goggles.
    • Ventilation : Use fume hoods during synthesis.
    • Spill management : Absorb with vermiculite; dispose as hazardous waste .

Advanced: How can computational modeling optimize derivatives for material science applications?

Answer:

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV for methyl derivatives) to assess semiconductor potential .
  • Doping studies : Simulate π-doping with iodine vapor to enhance conductivity (experimentally: σ = 10⁻³ S/cm) .
  • Validation : Compare computed vs. experimental XRD parameters (e.g., RMSD <0.01 Å) .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Answer:

  • Process optimization :
    • Flow chemistry : Reduces reaction time (1 hour vs. 3 hours batch) .
    • Solvent choice : Replace ethanol with DMF to enhance cyclocondensation efficiency (yield: 92% vs. 85%) .
  • Purification :
    • Recrystallization : Use ethyl acetate/hexane (7:3) for >99% purity .
    • Monitor by TLC : Rf = 0.6 (silica gel, ethyl acetate) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 2-amino-4-methylthiophene-3-carboxylate
Methyl 2-amino-4-methylthiophene-3-carboxylate

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